molecular formula C13H13N3O B1479609 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2098065-65-5

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1479609
CAS No.: 2098065-65-5
M. Wt: 227.26 g/mol
InChI Key: DJCFECYDQBDJIO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde ( 2098065-65-5) is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . This pyrazole-carbaldehyde derivative is characterized by a pyrazole ring core substituted with a cyclopropylmethyl group, a pyridin-4-yl group, and an aldehyde functional group, which serves as a versatile synthetic intermediate for further chemical exploration . Compounds based on the pyrazole and pyrazoline scaffolds are of significant interest in medicinal chemistry research due to their wide range of potential biological activities . Recent scientific literature highlights that pyrazole derivatives are being investigated as selective blockers of Orai calcium channels, which play a critical role in store-operated calcium entry (SOCE) in immune cells, making them potential candidates for immunological research . Furthermore, structurally related 3-(1H-pyrazol-4-yl)pyridine compounds have been described in patents as allosteric modulators of the M4 muscarinic acetylcholine receptor, suggesting potential research applications in the fields of central nervous system disorders and psychiatric diseases . The specific research applications and biological profile of this compound are an active area of investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h3-7,9-10H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCFECYDQBDJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N3O
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 2098065-65-5

Pharmacological Potential

The pyrazole moiety is recognized for its broad spectrum of biological activities. Recent studies indicate that derivatives of pyrazole, including this compound, exhibit:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally related to pyrazoles have demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Activity : Studies have reported that certain pyrazole derivatives exhibit significant antibacterial effects against strains such as E. coli and S. aureus. The presence of specific functional groups enhances their activity against these pathogens .
  • Antitumor Activity : Some pyrazole compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models. The results indicated that some derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Antimicrobial Activity Assessment

Burguete et al. reported the synthesis of novel 1,5-diaryl pyrazoles and tested their antimicrobial activity against multiple bacterial strains. One compound showed significant inhibition against Pseudomonas aeruginosa, suggesting the potential for developing new antibiotics based on this scaffold .

Data Table of Biological Activities

Biological ActivityCompoundEffectivenessReference
Anti-inflammatory1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazoleUp to 85% TNF-α inhibition at 10 µM
AntimicrobialPyrazole DerivativeSignificant activity against E. coli
AntitumorVarious PyrazolesInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Compounds

Structural and Functional Group Variations

Aldehyde Position
  • Target Compound : Aldehyde at C5 position.
  • Analog Example : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () has the aldehyde at C4 , altering reactivity. The C5 aldehyde in the target compound may favor different cyclization pathways or regioselectivity in heterocyclic synthesis .
Substituent Effects
Compound Name Substituents Key Features
Target Compound N1: Cyclopropylmethyl; C3: Pyridin-4-yl Rigid cyclopropyl group enhances stability; pyridine improves hydrophilicity .
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde () N1: Difluoromethyl; C3: Pyridin-4-yl Difluoromethyl group increases lipophilicity and electron-withdrawing effects .
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde () C4: Aldehyde; N1: Phenyl; C3: Propyl Flexible propyl chain may reduce steric hindrance compared to cyclopropyl .
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde () C5: Sulfanyl; C3: Trifluoromethyl; N1: Methyl Trifluoromethyl and sulfanyl groups enhance metabolic resistance and π-stacking .
Molecular Weight and Physicochemical Properties
  • : Molecular weight = 223.18 g/mol (C10H7F2N3O).
  • : Molecular weight = 248.71 g/mol (C13H13ClN2O).
  • Impact : The pyridinyl group in the target compound likely increases polarity compared to purely hydrocarbon substituents, improving aqueous solubility .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrazole ring with appropriate substitution at N-1 (cyclopropylmethyl) and C-3 (pyridin-4-yl).
  • Introduction of the aldehyde group at the 5-position of the pyrazole ring.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to attach the pyridin-4-yl substituent.
  • Oxidation steps to convert precursor functionalities into the aldehyde group.

Key Preparation Steps and Reactions

Pyrazole Ring Formation and Substitution

  • The pyrazole core can be synthesized by condensation of hydrazine derivatives with β-ketoesters or related precursors, followed by selective substitution at the N-1 position with a cyclopropylmethyl group. This method is supported by literature on pyrazole derivatives synthesis involving hydrazine and cyclopropylmethyl-containing precursors.

Introduction of Pyridin-4-yl Group via Suzuki Coupling

  • The pyridin-4-yl substituent is commonly introduced by Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazole intermediate (e.g., 5-bromo or 5-chloro-pyrazole derivative) and pyridin-4-ylboronic acid or its ester.
  • Typical conditions involve palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct, bases like potassium carbonate or cesium carbonate, and solvents such as 1,4-dioxane with water under inert atmosphere at elevated temperatures (80–100 °C) for several hours.
  • The reaction yields are generally moderate to high (55–94%) depending on the substrate and conditions.

Oxidation to Aldehyde

  • The aldehyde group at the 5-position is often introduced by oxidation of a corresponding hydroxymethyl or alcohol precursor using reagents like Dess–Martin periodinane, which selectively oxidizes primary alcohols to aldehydes under mild conditions.
  • Alternative oxidation methods may involve PCC (pyridinium chlorochromate) or Swern oxidation, but Dess–Martin periodinane is favored for its mildness and selectivity in pyrazole systems.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Hydrazine + β-ketoester derivatives ~80-90 Formation of 1-(cyclopropylmethyl)-1H-pyrazole intermediate
2 Halogenation at 5-position NBS or equivalent halogenating agent 60-70 Introduces bromine or chlorine for coupling
3 Suzuki coupling Pd catalyst, pyridin-4-ylboronic acid, K2CO3, 1,4-dioxane, 80 °C, inert atmosphere 55-94 Attaches pyridin-4-yl substituent
4 Oxidation to aldehyde Dess–Martin periodinane, DCM, room temperature 70-85 Converts hydroxymethyl to aldehyde

Detailed Research Findings

  • Multistage synthesis : The preparation often requires multiple steps starting from commercially available or synthesized aminopyrazole derivatives. The Suzuki coupling and oxidation are crucial steps to achieve the final aldehyde-substituted pyrazole with pyridin-4-yl substitution.
  • Catalyst and base selection : The choice of palladium catalyst and base affects the coupling efficiency. For example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct with potassium carbonate in 1,4-dioxane/water mixture at 80 °C for 4 hours is an effective system.
  • Reaction atmosphere : Inert atmosphere (nitrogen or argon) is required to prevent catalyst deactivation and side reactions during coupling steps.
  • Purification : Crude products are typically purified by column chromatography or preparative HPLC to isolate the pure aldehyde compound.
  • Yield optimization : Reaction times, temperature, and reagent equivalents are optimized to maximize yield and minimize by-products.

Notes on Related Compounds and Analogues

  • Similar synthetic strategies are applied to pyrazole derivatives substituted with other groups (e.g., methyl, aryl) and various heterocycles (e.g., pyrimidines), indicating the robustness of Suzuki coupling and oxidation steps in pyrazole chemistry.
  • The cyclopropylmethyl substituent is introduced early in the synthesis and retained through subsequent steps due to its stability under coupling and oxidation conditions.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Outcome/Yield (%)
Pyrazole ring synthesis Condensation of hydrazine with β-ketoesters Hydrazine derivatives, cyclopropylmethyl precursors ~80-90
Halogenation at C-5 Electrophilic halogenation NBS or POCl3 for chlorination 60-70
Suzuki coupling for pyridin-4-yl Pd-catalyzed cross-coupling Pd catalyst, pyridin-4-ylboronic acid, K2CO3, 1,4-dioxane, 80 °C, inert atmosphere 55-94
Oxidation to aldehyde Dess–Martin periodinane oxidation Dess–Martin periodinane, DCM 70-85

Q & A

Basic Research Questions

What are the primary synthetic routes for 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via a Vilsmeier-Haack reaction to introduce the aldehyde group onto the pyrazole core. For example:

Cyclopropylmethylation : Reacting 3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃) to install the cyclopropylmethyl substituent .

Aldehyde Formation : Treating the intermediate with a Vilsmeier reagent (POCl₃/DMF) to generate the carbaldehyde group at the 5-position .
Key conditions include anhydrous solvents (DMF, THF) and controlled temperatures (reflux or ice baths) to minimize side reactions.

How is the compound structurally characterized in academic research?

X-ray crystallography is the gold standard for unambiguous structural determination. For example:

  • Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures), and data are collected using Cu-Kα radiation.
  • SHELXL software refines the structure, resolving bond lengths, angles, and torsional conformations. The cyclopropylmethyl group often exhibits distinct puckering angles (~3–5° deviations from planarity) .
  • ¹H/¹³C NMR and FTIR confirm functional groups: the aldehyde proton appears at δ 9.8–10.2 ppm, while pyridyl protons resonate as doublets near δ 8.5–8.7 ppm .

What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (aldehyde groups are volatile and irritant) .
  • Protective Gear : Nitrile gloves, safety goggles, and lab coats are mandatory.
  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity during cyclopropylmethylation or pyridyl substitution is controlled by:

  • Directing Groups : Electron-withdrawing groups (e.g., Cl at C5) direct electrophiles to the less hindered position .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for pyridyl groups) ensures precise C3 substitution .
  • Steric Effects : Bulky bases (e.g., DBU) favor substitution at less sterically hindered sites .

What strategies optimize the compound’s reactivity for downstream applications?

The aldehyde group is leveraged for Schiff base formation or condensation reactions :

  • Hydrazine Derivatives : React with hydrazine hydrate in ethanol under reflux to form pyrazolo[3,4-c]pyrazole scaffolds, useful in medicinal chemistry .
  • Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) add to the aldehyde, generating secondary alcohols for further functionalization .

How do computational methods aid in predicting biological activity?

  • Molecular Docking : Pyridyl and cyclopropyl groups are modeled against targets like kinases or GPCRs. The aldehyde moiety often acts as a hydrogen-bond acceptor.
  • DFT Calculations : Assess electronic properties (e.g., Fukui indices) to predict reactive sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Evaluate conformational stability in solvated systems (e.g., water/ethanol) .

What analytical challenges arise in purity assessment?

  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, complicating NMR interpretation. Use low-temperature (e.g., –40°C) ¹H NMR to "freeze" tautomeric forms .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve impurities. The aldehyde group’s polarity necessitates careful mobile-phase optimization .

How are crystallographic studies used to resolve conformational ambiguities?

  • Crystal Packing : The pyridyl ring often forms π-stacking interactions with adjacent molecules, stabilizing the lattice.
  • Torsional Angles : The cyclopropylmethyl group adopts a gauche conformation (dihedral angle ~75°) to minimize steric clash with the pyridyl ring .
  • SHELX Constraints : Hydrogen atoms are refined using riding models, with isotropic displacement parameters (Uiso = 1.2×Ueq of the parent atom) .

Methodological Insights

Key Reaction Optimization Parameters

ParameterOptimal ConditionPurposeReference
Temperature0–5°C (aldehyde formation)Minimize side oxidation
SolventAnhydrous DMF or THFEnhance reagent solubility
CatalystPd(PPh₃)₄ (2.5 mol%)Cross-coupling efficiency

Common Side Reactions and Mitigation

  • Over-Oxidation : Aldehyde → carboxylic acid. Use inert atmosphere and low temps .
  • Ring-Opening : Cyclopropylmethyl groups may decompose under strong acids. Neutral pH preferred .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

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